

Application Notes and Protocols for Solubilizing Hydrophobic Drugs Using Tween 65

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Compound of Interest

Compound Name: Tween 65

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Introduction

A significant challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can hinder drug absorption and bioavailability, ultimately impacting therapeutic efficacy. **Tween 65** (polysorbate 65) is a non-ionic surfactant and emulsifier used to address this challenge. Its amphipathic nature, possessing both hydrophilic and lipophilic regions, enables the formation of micelles in aqueous solutions. These micelles can encapsulate hydrophobic drug molecules, effectively increasing their solubility and facilitating their delivery in aqueous-based formulations.^[1] This document provides detailed application notes and protocols for utilizing **Tween 65** as a solubilizing agent for hydrophobic drugs.

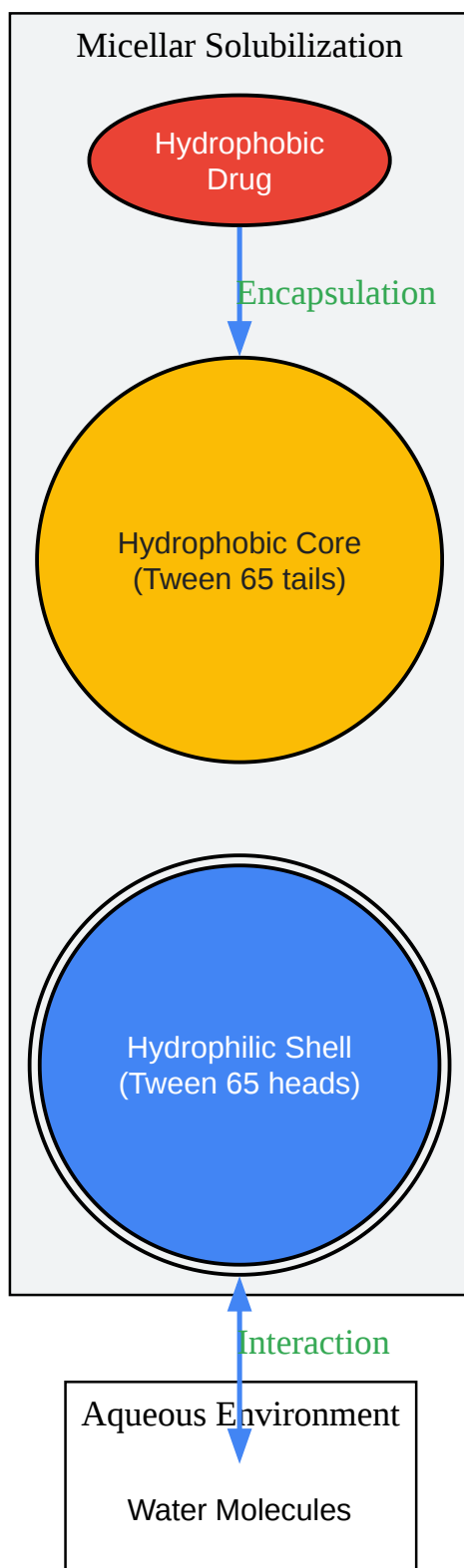
Physicochemical Properties of Tween 65

A comprehensive understanding of the physicochemical properties of **Tween 65** is crucial for its effective application in drug formulation.

Property	Value	Reference
Chemical Name	Polyoxyethylene (20) sorbitan tristearate	[2]
Appearance	Amber oily viscous liquid or yellow-waxy solid	[1]
HLB Value	10.5	[3]
Solubility	Soluble in water, ethanol, isopropanol, and mineral oil.	[1]
Function	Emulsifier, Solubilizer, Wetting Agent	[2][3]

Mechanism of Solubilization

Tween 65 enhances the solubility of hydrophobic drugs primarily through micellization. Above its critical micelle concentration (CMC) in an aqueous medium, individual **Tween 65** molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a lipophilic microenvironment, while the hydrophilic head groups form the outer shell, which interfaces with the aqueous bulk phase. Hydrophobic drug molecules partition into the hydrophobic core of these micelles, effectively being solubilized within the aqueous formulation.



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Mechanism of micellar solubilization by **Tween 65**.

Quantitative Data on Solubility Enhancement

The effectiveness of a solubilizing agent is quantified by the fold increase in the solubility of a hydrophobic drug. While specific data for **Tween 65** is not extensively published, the following table provides exemplary data for a similar polysorbate (Tween 80) with the hydrophobic drug celecoxib to illustrate the potential for solubility enhancement. This data is based on the use of solidified surfactants, a formulation strategy to create solid dosage forms.

Hydrophobic Drug	Formulation	Aqueous Solubility of Pure Drug (µg/mL)	Solubility in Formulation (µg/mL)	Fold Increase in Solubility
Celecoxib	Solidified Tween 80 with Fujicalin ST	2.04	151.8	~74

This data is illustrative and the actual solubility enhancement will vary depending on the specific drug, formulation, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Hydrophobic Drug Formulation using Tween 65 by the Thin-Film Hydration Method

This protocol describes the preparation of an aqueous solution of a hydrophobic drug using **Tween 65**. This method is widely used for the preparation of liposomes and micelles.

Materials:

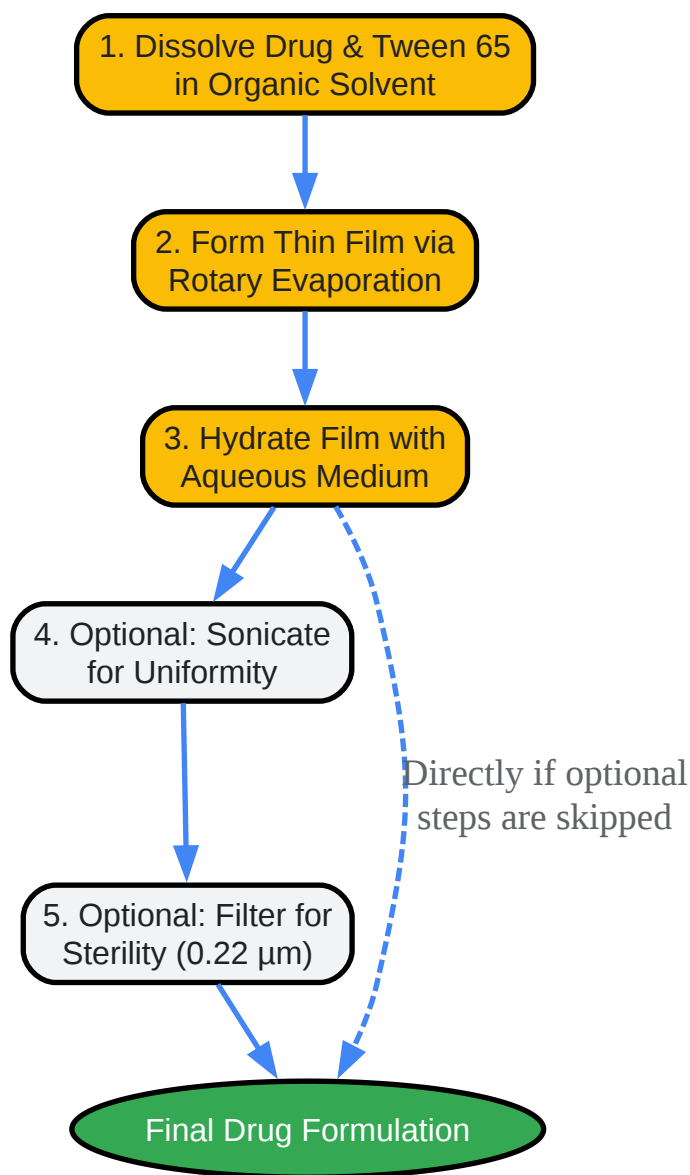
- Hydrophobic drug
- Tween 65**
- Organic solvent (e.g., chloroform, methanol, or a mixture)

- Distilled water or a suitable aqueous buffer
- Round-bottom flask
- Rotary evaporator
- Water bath
- Vortex mixer
- Syringe filters (0.22 μm)

Procedure:

- Dissolution of Drug and Surfactant:
 - Accurately weigh the desired amount of the hydrophobic drug and **Tween 65**.
 - Dissolve both components in a suitable organic solvent in a round-bottom flask. The volume of the solvent should be sufficient to completely dissolve both the drug and the surfactant.
- Formation of the Thin Film:
 - Attach the round-bottom flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature above the boiling point of the organic solvent but below the degradation temperature of the drug and **Tween 65**.
 - Evaporate the organic solvent under reduced pressure. A thin, uniform film of the drug and **Tween 65** mixture will form on the inner surface of the flask.[\[3\]](#)[\[4\]](#)
 - Continue to dry the film under vacuum for at least one hour to remove any residual solvent.
- Hydration of the Film:

- Add a pre-determined volume of distilled water or an aqueous buffer to the round-bottom flask containing the thin film.
- Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid components (if any) and that allows for micelle formation. Gentle agitation using a vortex mixer can aid in the hydration process.^{[3][4]} This will result in the formation of a micellar solution with the encapsulated hydrophobic drug.
- Sonication and Filtration (Optional):
 - To obtain a more uniform particle size distribution, the resulting solution can be sonicated using a bath or probe sonicator.
 - For sterile applications, the final formulation can be filtered through a 0.22 μm syringe filter.



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- To cite this document: BenchChem. [Application Notes and Protocols for Solubilizing Hydrophobic Drugs Using Tween 65]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548172#using-tween-65-as-a-solubilizing-agent-for-hydrophobic-drugs]

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